3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol
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Overview
Description
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-bromo-5-fluorobenzyl group and a hydroxyl group at the 3-position of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include ketones and alcohols derived from the pyrrolidine ring.
Scientific Research Applications
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring serves as a versatile scaffold for binding to various biological targets, while the bromine and fluorine substituents enhance its binding affinity and specificity . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorobenzyl)pyrrolidin-3-ol: Similar structure but lacks the bromine substituent.
3-(3-Bromo-5-chlorobenzyl)pyrrolidin-3-ol: Similar structure with a chlorine substituent instead of fluorine.
3-(3-Bromo-5-methylbenzyl)pyrrolidin-3-ol: Similar structure with a methyl substituent instead of fluorine.
Uniqueness
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13BrFNO |
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Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-[(3-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13BrFNO/c12-9-3-8(4-10(13)5-9)6-11(15)1-2-14-7-11/h3-5,14-15H,1-2,6-7H2 |
InChI Key |
AANQIDOPMZPRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC(=C2)Br)F)O |
Origin of Product |
United States |
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